molecular formula C12H7F3N4O2 B2418179 N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide CAS No. 2034504-06-6

N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide

Cat. No.: B2418179
CAS No.: 2034504-06-6
M. Wt: 296.209
InChI Key: ZRBDVWKSIHGONG-UHFFFAOYSA-N
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Description

“N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . The second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki–Miyaura cross-coupling conditions, after activating the C–O bond of the lactam function with PyBroP .

Scientific Research Applications

Anticancer and Anti-inflammatory Activities

The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives have shown significant anticancer and anti-5-lipoxygenase activities, suggesting potential applications in cancer therapy and inflammation management. A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and demonstrated cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, along with inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Synthesis Methods

Efficient synthesis methods for pyrazolopyrimidin-4-ones have been developed, utilizing Brønsted-acidic ionic liquids as catalysts under solvent-free conditions. These methods facilitate the production of compounds potentially useful in scientific research, highlighting the versatility of the pyrazolopyrimidine scaffold in chemical synthesis (Tavakoli-Hoseini et al., 2011).

Antiviral Activities

Compounds derived from furan-2-carboxamide have been evaluated for their antiviral activities, specifically against avian influenza virus H5N1. Some derivatives showed promising activity, indicating potential applications in antiviral drug development (Flefel et al., 2012).

Nematocidal Evaluation

Novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode. This research indicates the potential use of these compounds in agricultural applications to protect crops from nematode infestations (Zhao et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide is the estrogen receptor β (ERβ) . This compound acts as a full antagonist with a 36-fold selectivity for ERβ over ERα . ERβ plays a crucial role in various biological processes, including the regulation of immune response, maintenance of cardiovascular health, and modulation of nervous system functions .

Mode of Action

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide interacts with its target, ERβ, by binding to the receptor and blocking its activity . This antagonistic action prevents the activation of ERβ by endogenous estrogens, thereby inhibiting the downstream effects mediated by this receptor .

Biochemical Pathways

The compound’s antagonistic action on ERβ affects various biochemical pathways. ERβ is involved in numerous signaling pathways that regulate cell proliferation, apoptosis, and differentiation . By blocking ERβ, the compound can influence these pathways and potentially exert antitumor effects .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The compound’s antagonistic action on ERβ can have significant molecular and cellular effects. For instance, it has been used to distinguish the various activities of the two estrogen receptors . In some tumors expressing ERα and ERβ, estrogen can have opposite effects, with ERα enhancing and ERβ suppressing tumor cell growth . Therefore, the compound’s selective antagonism of ERβ could potentially enhance cell growth in certain cancer cell lines .

Action Environment

The action, efficacy, and stability of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide can be influenced by various environmental factors. For instance, the presence of endogenous estrogens can affect the compound’s action, as these hormones are the natural ligands for ERβ . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity.

Future Directions

The future directions for “N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide” and similar compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . The development of new synthetic routes and applications of these compounds could also be a focus of future research .

Properties

IUPAC Name

N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O2/c13-12(14,15)9-4-10-16-5-7(6-19(10)18-9)17-11(20)8-2-1-3-21-8/h1-6H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBDVWKSIHGONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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